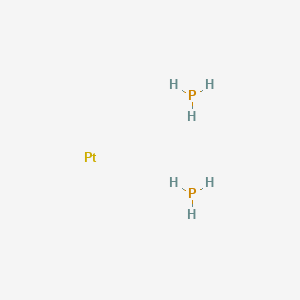
Phosphane--platinum (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphane–platinum (2/1) is a coordination compound consisting of two phosphane ligands bound to a platinum center. This compound is notable for its applications in various fields, including catalysis, materials science, and medicinal chemistry. The unique properties of phosphane ligands, such as their electronic and steric tunability, make them valuable in modulating the reactivity and stability of the platinum center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphane–platinum (2/1) can be synthesized through several methods. One common approach involves the reaction of a platinum precursor, such as platinum(II) chloride, with phosphane ligands under controlled conditions. The reaction typically occurs in a solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate ligand exchange .
Industrial Production Methods
In an industrial setting, the production of phosphane–platinum (2/1) may involve large-scale reactions using similar principles. The process would be optimized for efficiency, yield, and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphane–platinum (2/1) undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can revert the platinum center to lower oxidation states, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Halides (e.g., chloride, bromide), other phosphines (e.g., triphenylphosphine).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-valent platinum complexes, while substitution reactions can produce a variety of phosphane-platinum derivatives .
Aplicaciones Científicas De Investigación
Phosphane–platinum (2/1) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphane–platinum (2/1) involves its interaction with molecular targets, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This disruption of cellular processes ultimately triggers apoptosis in cancer cells . In catalytic applications, the phosphane ligands modulate the electronic properties of the platinum center, enhancing its reactivity and selectivity in various chemical reactions .
Comparación Con Compuestos Similares
Phosphane–platinum (2/1) can be compared with other similar compounds, such as:
Phosphane–palladium (2/1): Similar in structure but with palladium as the central metal.
Phosphane–rhodium (2/1): Another analogous compound with rhodium as the central metal.
List of Similar Compounds
- Phosphane–palladium (2/1)
- Phosphane–rhodium (2/1)
- Phosphane–iridium (2/1)
Phosphane–platinum (2/1) stands out due to its specific reactivity and applications, particularly in medicinal chemistry and catalysis, where its properties are finely tuned by the phosphane ligands .
Propiedades
Número CAS |
76830-85-8 |
|---|---|
Fórmula molecular |
H6P2Pt |
Peso molecular |
263.08 g/mol |
Nombre IUPAC |
phosphane;platinum |
InChI |
InChI=1S/2H3P.Pt/h2*1H3; |
Clave InChI |
MOMBDEKAHNYXTA-UHFFFAOYSA-N |
SMILES canónico |
P.P.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


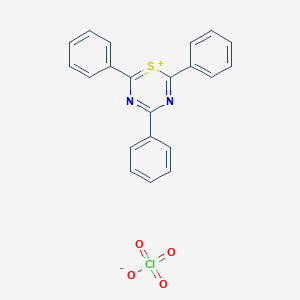
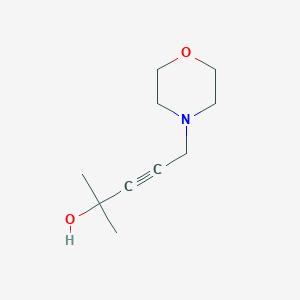

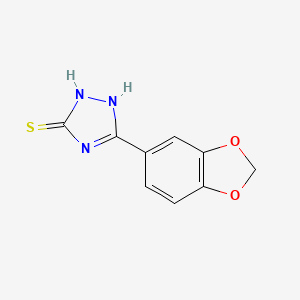

![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
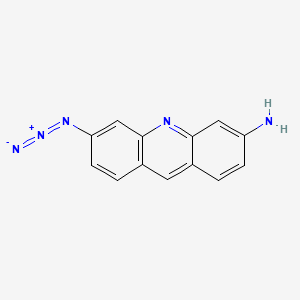
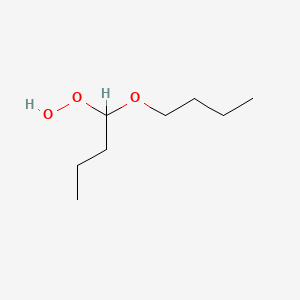


![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)
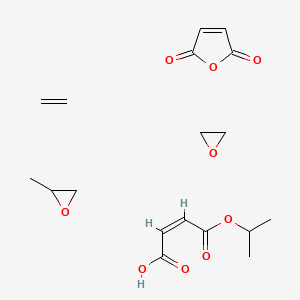

![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
